![molecular formula C13H12N4O B12509438 7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-metil-5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona es un compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido ampliamente estudiados por sus potenciales aplicaciones terapéuticas. La estructura única de este compuesto, que incluye un anillo de triazol fusionado a un anillo de pirimidina, contribuye a sus propiedades químicas y actividades biológicas distintas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-metil-5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 4-metilbenzaldehído con hidrato de hidracina para formar la hidrazona correspondiente, que luego se cicla con formamida para producir el núcleo de triazolopirimidina. Las condiciones de reacción a menudo incluyen calentar la mezcla a reflujo en presencia de un catalizador adecuado.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto final. Además, los métodos industriales pueden incorporar técnicas de purificación avanzadas como la cristalización y la cromatografía para garantizar que el compuesto cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-metil-5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes para introducir grupos funcionales adicionales.
Reducción: Se pueden realizar reacciones de reducción para modificar los anillos de triazol o pirimidina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en posiciones específicas del anillo aromático o del núcleo heterocíclico.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido o básico.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en disolventes anhidros.
Sustitución: Agentes halogenantes como bromo o cloro, y nucleófilos como aminas o tioles.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales como halógenos o cadenas alquilo.
Aplicaciones Científicas De Investigación
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Explorado por su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas y vías específicas involucradas en la proliferación de células cancerosas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-metil-5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y, por lo tanto, afectando varias vías biológicas. Por ejemplo, puede inhibir las quinasas involucradas en la señalización celular, lo que lleva a la supresión del crecimiento de células cancerosas. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el sistema biológico que se está estudiando.
Compuestos Similares:
7-metil-5-fenil-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona: Carece del grupo metilo en el anillo fenilo.
5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona: Carece del grupo metilo en el anillo de triazol.
7-metil-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona: Carece del grupo fenilo.
Singularidad: La presencia tanto del grupo metilo en el anillo de triazol como del grupo metilfenilo en el anillo de pirimidina hace que 7-metil-5-(4-metilfenil)-2H-[1,2,4]triazolo[4,3-c]pirimidin-3-ona sea único. Estos sustituyentes pueden influir en la reactividad química, la actividad biológica y la estabilidad general del compuesto, diferenciándolo de otros compuestos similares.
Comparación Con Compuestos Similares
7-methyl-5-phenyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the methyl group on the phenyl ring.
5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the methyl group on the triazole ring.
7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one: Lacks the phenyl group.
Uniqueness: The presence of both the methyl group on the triazole ring and the methylphenyl group on the pyrimidine ring makes 7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one unique. These substituents can influence the compound’s chemical reactivity, biological activity, and overall stability, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H12N4O |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
7-methyl-5-(4-methylphenyl)-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-9(2)7-11-15-16-13(18)17(11)12/h3-7H,1-2H3,(H,16,18) |
Clave InChI |
XZBPPGCVIGLQTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC3=NNC(=O)N32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Isopropylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12509362.png)
![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)

![4,5,5-triphenyl-2-[2-(4,5,5-triphenyl-4H-1,3-oxazol-2-yl)propan-2-yl]-4H-1,3-oxazole](/img/structure/B12509387.png)
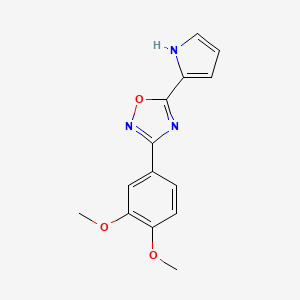
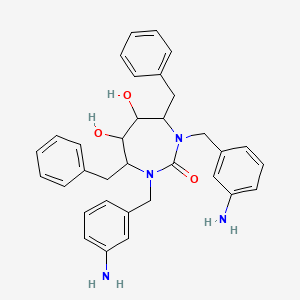
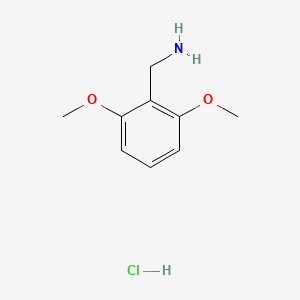
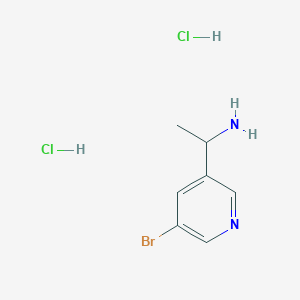
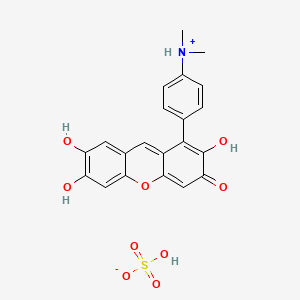
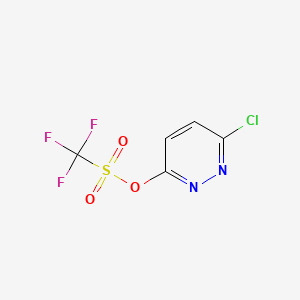
![3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
![1-[1-(2-Aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B12509448.png)
